molecular formula C15H24Br2Cl2N2O2 B2657435 1-(2,4-Dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1189651-82-8

1-(2,4-Dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2657435
CAS No.: 1189651-82-8
M. Wt: 495.08
InChI Key: IKWYMTBFWVWLCR-UHFFFAOYSA-N
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Description

1-(2,4-Dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system and cardiovascular system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:

    Formation of the phenoxypropanol backbone: This can be achieved by reacting 2,4-dibromophenol with epichlorohydrin under basic conditions to form 1-(2,4-dibromophenoxy)-2,3-epoxypropane.

    Opening of the epoxide ring: The epoxide ring is then opened by reacting with 4-ethylpiperazine under acidic or basic conditions to yield 1-(2,4-dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol.

    Formation of the dihydrochloride salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine atoms can be reduced to form the corresponding phenol.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.

Major Products

    Oxidation: Formation of 1-(2,4-dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-one.

    Reduction: Formation of 1-(2,4-dihydroxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol.

    Substitution: Formation of various substituted phenoxypropanolamines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on neurotransmitter systems.

    Medicine: Investigated for its potential as a therapeutic agent for conditions such as hypertension or anxiety.

    Industry: Potential use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride would depend on its specific biological target. Generally, compounds of this class may interact with receptors or enzymes in the central nervous system or cardiovascular system, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
  • 1-(2,4-Difluorophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol
  • 1-(2,4-Dibromophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol

Comparison

1-(2,4-Dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Compared to similar compounds with chlorine or fluorine atoms, the bromine atoms may confer different pharmacokinetic and pharmacodynamic properties, potentially leading to differences in efficacy and safety profiles.

Properties

IUPAC Name

1-(2,4-dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Br2N2O2.2ClH/c1-2-18-5-7-19(8-6-18)10-13(20)11-21-15-4-3-12(16)9-14(15)17;;/h3-4,9,13,20H,2,5-8,10-11H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWYMTBFWVWLCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC2=C(C=C(C=C2)Br)Br)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Br2Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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